An In-Depth Technical Guide to Retronecic Acid Lactone: Chemical Structure, Properties, and Biological Significance
An In-Depth Technical Guide to Retronecic Acid Lactone: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retronecic acid lactone, a derivative of retronecic acid, is a molecule of significant interest within the field of natural product chemistry and toxicology. As a member of the pyrrolizidine alkaloid family, its chemical structure and potential biological activities warrant detailed investigation. Pyrrolizidine alkaloids are a large group of heterocyclic compounds produced by numerous plant species and are known for their diverse biological effects, including hepatotoxicity. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological context of retronecic acid lactone, aimed at researchers and professionals in drug development.
Chemical Structure and Properties
Retronecic acid lactone is the intramolecular ester of retronecic acid. The lactonization process involves the formation of a cyclic ester from the hydroxyl and carboxylic acid functional groups within the retronecic acid molecule.
Chemical Structure:
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Molecular Formula: C₁₀H₁₄O₅[1]
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IUPAC Name: (5E)-5-ethylidene-2-(hydroxymethyl)-3-methyl-6-oxooxane-2-carboxylic acid
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CAS Number: 6445356[1]
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Canonical SMILES: C/C=C/1\C--INVALID-LINK--(CO)C(=O)O">C@HC[1]
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InChI: InChI=1S/C10H14O5/c1-3-7-4-6(2)10(5-11,9(13)14)15-8(7)12/h3,6,11H,4-5H2,1-2H3,(H,13,14)/b7-3+/t6-,10-/m1/s1[1]
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InChIKey: JZDOPVJGRYDTPH-YDPIVCLTSA-N[1]
Physicochemical Properties:
While specific experimentally determined physicochemical data for retronecic acid lactone is not widely available, general properties of related pyrrolizidine alkaloid lactones can be considered. These compounds are typically crystalline solids.[2] Their solubility is variable, with some being slightly soluble in water and more soluble in organic solvents.[2] The N-oxide forms of parent pyrrolizidine alkaloids, which can be related to the lactone, are generally more water-soluble.[2]
| Property | Predicted/General Data |
| Molecular Weight | 214.22 g/mol |
| Melting Point | Not available. Related pyrrolizidine alkaloids are crystalline solids.[2] |
| Boiling Point | Not available. |
| Solubility | Expected to have some solubility in organic solvents. Solubility in water is likely limited, though related N-oxides are water-soluble.[2] |
| Appearance | Not available. Related compounds are often crystalline solids.[2] |
Synthesis and Experimental Protocols
The synthesis of retronecic acid lactone would logically proceed through the lactonization of retronecic acid. The synthesis of (±)-retronecic acid itself has been reported via a zinc-mediated coupling of halogenated ester derivatives.
Experimental Workflow: Synthesis of (±)-Retronecic Acid
The synthesis of (±)-retronecic acid provides the necessary precursor for obtaining the lactone. A general workflow for its synthesis is outlined below. This process involves the coupling of two key synthons to construct the carbon skeleton, followed by functional group manipulations to yield the final acid.
Figure 1: A generalized workflow for the synthesis of (±)-retronecic acid.
Experimental Protocol: Lactonization of Retronecic Acid (General Procedure)
A general protocol for the intramolecular cyclization (lactonization) of a hydroxy acid like retronecic acid would typically involve the following steps. Specific reagents and conditions would need to be optimized for this particular substrate.
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Dissolution: Dissolve retronecic acid in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
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Activation: Add a coupling agent to activate the carboxylic acid. Common reagents include dicyclohexylcarbodiimide (DCC) or 2-chloro-1-methylpyridinium iodide (Mukaiyama's reagent).
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Cyclization: The intramolecular reaction is often facilitated by a catalytic amount of a base, such as 4-dimethylaminopyridine (DMAP), which promotes the nucleophilic attack of the hydroxyl group on the activated carboxyl group.
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Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup and Purification: Upon completion, the reaction mixture is typically filtered to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed with aqueous solutions to remove excess reagents and dried. The crude product is purified by column chromatography on silica gel to yield the pure retronecic acid lactone.
Biological Activity and Signaling Pathways
While specific biological studies on retronecic acid lactone are limited, the broader class of pyrrolizidine alkaloids, from which it is derived, is well-known for a range of biological activities, most notably hepatotoxicity. The toxicity of many pyrrolizidine alkaloids is linked to their metabolic activation in the liver by cytochrome P450 enzymes to form reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These reactive metabolites can act as alkylating agents, damaging cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.
The biological activity of retronecine and its derivatives has been a subject of interest. For instance, some semi-synthetic derivatives of retronecine have shown antimicrobial activity.[3] It is plausible that retronecic acid lactone could exhibit some of the biological properties associated with its parent necine base, retronecine, or other pyrrolizidine alkaloids. However, without specific experimental data, its biological activity profile remains largely speculative.
Potential Signaling Pathway Involvement
Given the known mechanisms of related pyrrolizidine alkaloids, it is hypothesized that if retronecic acid lactone possesses cytotoxic properties, it could involve pathways related to cellular stress and apoptosis. The diagram below illustrates a generalized potential pathway for pyrrolizidine alkaloid-induced cytotoxicity.
Figure 2: A generalized diagram of the potential metabolic activation and cytotoxicity pathway for pyrrolizidine alkaloids.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the ethylidene group, the methyl group, the protons on the pyrrolizidine ring system, and the hydroxymethyl group. The chemical shifts and coupling constants of the ring protons would be crucial for confirming the stereochemistry of the molecule.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the lactone, the carbons of the double bond in the ethylidene group, the quaternary carbon bearing the hydroxymethyl and carboxyl groups, and the various carbons of the pyrrolizidine ring.
Mass Spectrometry (MS):
Mass spectrometry is a key technique for the analysis of pyrrolizidine alkaloids.[4][5][6][7] Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is commonly used for their identification and quantification. The mass spectrum of retronecic acid lactone would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns in MS/MS would likely involve neutral losses of H₂O, CO, and CO₂, which are characteristic of lactones and carboxylic acids.
Infrared (IR) Spectroscopy:
The IR spectrum of retronecic acid lactone would be characterized by strong absorption bands corresponding to the functional groups present:
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C=O stretch (lactone): A strong absorption band is expected in the region of 1730-1780 cm⁻¹.
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O-H stretch (hydroxyl and carboxylic acid): A broad absorption band would be expected in the region of 3200-3600 cm⁻¹.
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C=C stretch (ethylidene): An absorption band around 1650 cm⁻¹.
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C-O stretch (lactone and alcohol): Strong absorptions in the fingerprint region (1000-1300 cm⁻¹).
Conclusion
Retronecic acid lactone is a structurally interesting molecule derived from the pyrrolizidine alkaloid family. While specific experimental data on this compound is limited, its relationship to retronecic acid and the broader class of pyrrolizidine alkaloids suggests it may possess significant biological activities. Further research is needed to fully characterize its physicochemical properties, develop specific and efficient synthetic routes, and elucidate its biological and toxicological profile. The information and generalized protocols provided in this guide serve as a foundation for researchers and drug development professionals interested in exploring the chemistry and biology of this and related compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolizidine alkaloids (HSG 26, 1989) [inchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. an.shimadzu.com [an.shimadzu.com]
- 6. shimadzu.com [shimadzu.com]
- 7. bfr.bund.de [bfr.bund.de]
